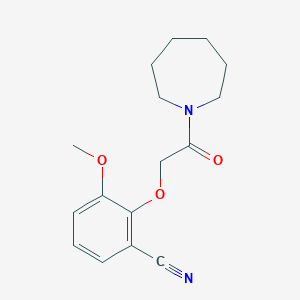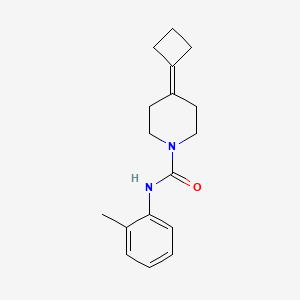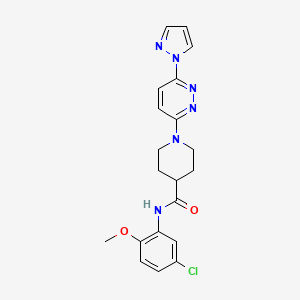
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide, is a complex molecule that appears to be a derivative of pyrazole-based compounds. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrazole derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and reactions. In the first paper, the authors describe the synthesis of a 1H-pyrazole-3-carboxamide derivative through the reaction of an acid chloride with 2,3-diaminopyridine, yielding a good product yield of 69% . This suggests that similar methods could potentially be applied to synthesize the compound , with the appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which is a five-membered ring containing nitrogen atoms. The papers provided do not directly analyze the molecular structure of the specific compound mentioned, but they do discuss the characterization of related compounds using spectroscopic methods such as 1H NMR, 13C NMR, Mass, and IR spectral studies . These techniques would likely be applicable for analyzing the molecular structure of the compound as well.
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can lead to various products depending on the reaction conditions. For instance, the first paper reports that a different product was formed when the reaction was carried out in the presence of a base in benzene for 5 hours . This indicates that the compound could also undergo different reactions leading to various products, which would need to be explored experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. The second paper mentions that the synthesized pyrazole chalcone hybrids exhibited moderate to good antibacterial, anti-inflammatory, and antioxidant activities . This suggests that the compound may also possess similar biological activities, which could be confirmed through experimental evaluations. Additionally, molecular docking studies with the cyclooxygenase enzyme were performed to understand the probable binding model, which could be relevant for the compound if it shares structural similarities with the studied hybrids .
Aplicaciones Científicas De Investigación
Synthesis and Analgesic Activities
- Derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, which are structurally similar to the compound , have shown promising analgesic and antiparkinsonian activities. This implies potential therapeutic applications of related pyridine derivatives in pain management and Parkinson's disease treatment (Amr, Maigali, & Abdulla, 2008).
Molecular Interaction Studies
- Studies on molecular interaction involving similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have provided insights into their binding mechanisms with receptors like the CB1 cannabinoid receptor. Such research is crucial for understanding the pharmacodynamics of these compounds (Shim et al., 2002).
Cytotoxicity Studies
- The study of cytotoxicity of pyrazole and pyrazolopyrimidine derivatives, which are structurally related to the compound, offers valuable data on their potential as chemotherapeutic agents. Research in this area explores their effectiveness against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
G Protein-Biased Dopaminergics
- Incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendage, a related structure, in dopamine receptor partial agonists demonstrates the potential of these compounds in the development of novel therapeutics for mental disorders like schizophrenia (Möller et al., 2017).
Molecular Docking and Antimicrobial Activity
- New pyridine and fused pyridine derivatives, sharing a similar structural framework, have been studied for their binding energies against target proteins and antimicrobial properties. This research is essential for developing new antimicrobial agents (Flefel et al., 2018).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-29-17-4-3-15(21)13-16(17)23-20(28)14-7-11-26(12-8-14)18-5-6-19(25-24-18)27-10-2-9-22-27/h2-6,9-10,13-14H,7-8,11-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOOFZSWKZLWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)



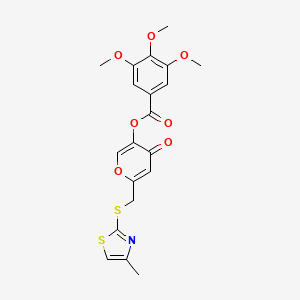
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)
![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)
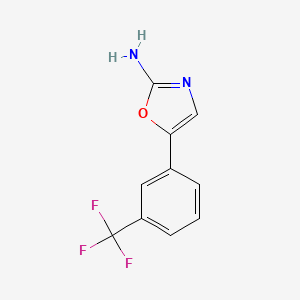
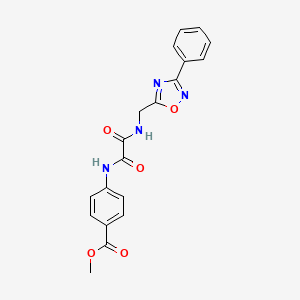
![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)
